2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is an organic compound featuring diverse chemical functionalities, including a thienopyrimidinone core, an oxadiazole moiety, and a fluorophenyl group. Such structures are often of interest for their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Synthesis begins with commercially available precursors such as 4-fluorobenzylamine and thiophene-2-carboxylic acid.
Reaction Steps
Formation of the oxadiazole ring: : 4-fluorobenzylamine is reacted with appropriate reagents to form the 1,2,4-oxadiazole moiety.
Thienopyrimidinone synthesis: : Thiophene-2-carboxylic acid undergoes cyclization and subsequent reactions to form the thienopyrimidinone core.
Linking of fragments: : The oxadiazole and thienopyrimidinone fragments are connected via a sulfanyl bridge under suitable conditions.
Industrial Production Methods: While specific industrial methods for large-scale synthesis of this compound might vary, they generally involve optimizing the steps mentioned above for greater efficiency and yield. This may include the use of high-pressure reactors and automated synthetic machinery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thienopyrimidinone core can be oxidized under harsh conditions, leading to potential modifications at the sulfanyl or other reactive sites.
Reduction: : Reduction can alter the oxadiazole moiety, especially under metal-catalyzed conditions.
Substitution: : Electrophilic or nucleophilic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Organolithium reagents, halogenating agents.
Major Products
Oxidized derivatives may exhibit altered biological properties.
Reduced products can provide insights into the flexibility and robustness of the compound’s structure.
Substitution products often highlight the influence of different substituents on biological activity.
Scientific Research Applications
Chemistry
Studied as a potential scaffold in heterocyclic chemistry.
Exploring novel synthetic routes and reaction mechanisms.
Biology and Medicine
Evaluated for antiproliferative and antimicrobial activities.
Industry
May serve as a lead compound for the development of advanced materials.
Utilized in the synthesis of analogs with improved properties.
Mechanism of Action
The precise mechanism by which 2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its biological effects is often subject to ongoing research. general insights include:
Molecular Targets: : Can interact with enzymes or receptors critical for cell survival and proliferation.
Pathways Involved: : Often modulates signaling pathways related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
When compared to other compounds with similar structural features, such as other thienopyrimidinones or oxadiazole derivatives, 2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to:
Unique Structure: : The specific combination of functional groups.
Enhanced Activity: : Higher potency in certain biological assays.
Similar Compounds
2-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
5-phenyl-1,2,4-oxadiazole derivatives
Fluorophenyl-thiophene analogs
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S2/c1-21-15(22)13-11(6-7-24-13)18-16(21)25-8-12-19-14(20-23-12)9-2-4-10(17)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRGTQRJNPEVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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